Regioisomeric Differentiation: 6-Benzyloxy vs. 5-Benzyloxy Indole Substitution Alters Target Engagement Profile
The target compound bears the benzyloxy group at the indole 6-position, whereas the well-characterized lead [5-(benzyloxy)-1H-indol-1-yl]acetic acid (compound 1 in Šoltésová Prnová et al.) carries this substituent at the 5-position. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid inhibits aldose reductase with an IC50 of 3.7 μM and acts as a PPARγ ligand with an EC50 of 18.5 μM in transactivation assays [1]. In contrast, the 6-benzyloxy regioisomer with the piperidine-4-carboxamide extension is embedded in the IKK2 inhibitor patent series, where regioisomeric preference at the 6-position is structurally enforced for ATP-binding site complementarity [2]. Direct head-to-head IKK2 inhibition data for the specific compound are not publicly disclosed; however, the divergent biological annotation (aldose reductase/PPARγ for the 5-isomer vs. IKK2 for the 6-isomer series) constitutes a functionally meaningful regioisomeric differentiation relevant to target selection in procurement .
| Evidence Dimension | Primary biological target engagement by regioisomer |
|---|---|
| Target Compound Data | 6-Benzyloxy regioisomer; annotated in IKK2 inhibitor patent series (US20080269200A1, EP2139322A4); quantitative IKK2 IC50 not publicly disclosed |
| Comparator Or Baseline | [5-(Benzyloxy)-1H-indol-1-yl]acetic acid: aldose reductase IC50 = 3.7 μM; PPARγ transactivation EC50 = 18.5 μM |
| Quantified Difference | Target pathway divergence: IKK2/NF-κB (6-isomer series) vs. aldose reductase/PPARγ (5-isomer series); quantitative IKK2 IC50 pending disclosure |
| Conditions | In vitro enzyme inhibition and cell-based transactivation assays (comparator); IKK2 inhibitor patent structural assignment (target) |
Why This Matters
If the procurement intent is IKK2 pathway modulation rather than aldose reductase or PPARγ engagement, only the 6-benzyloxy regioisomer maps to the relevant patent-derived pharmacophore.
- [1] Šoltésová Prnová M, Májeková M, Miláčková I, Díez-Dacal B, Pérez-Sala D, Ceyhan MS, Banerjee S, Štefek M. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochim Pol. 2015;62(3):523-528. doi:10.18388/abp.2015_972. View Source
- [2] Glaxo Group Limited. Indole Derivatives and Use Thereof as Kinase Inhibitors in Particular IKK2 Inhibitors. US20080269200A1, 2008. View Source
